(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE
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Overview
Description
(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes cyano, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 2-methoxy-4-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group can participate in nucleophilic or electrophilic interactions, while the methoxy and phenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(2-methoxyphenyl)-3-phenylacrylamide
- (E)-2-cyano-N-(4-methylphenyl)-3-phenylacrylamide
- (E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methylphenyl)acrylamide
Uniqueness
(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-8-9-16(17(10-13)22-2)20-18(21)15(12-19)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGNPLXQGBUABR-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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